An In-depth Technical Guide to the Chemical Properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
An In-depth Technical Guide to the Chemical Properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a specialized heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. By leveraging its unique structural features, this molecule serves as a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] This document delves into its chemical properties, a plausible synthetic pathway, reactivity, and the instrumental role of its protecting groups, offering field-proven insights for its application in drug discovery and development.
Introduction: The Quinoxalinone Scaffold and the Significance of Boc Protection
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The 3,4-dihydroquinoxalin-2-one core, in particular, is a privileged structure found in numerous biologically active molecules. The title compound, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is distinguished by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These groups are instrumental in synthetic strategies, temporarily masking the reactivity of the amine functionalities to allow for selective chemical transformations at other positions of the molecule. The dual Boc protection enhances the compound's stability and modulates its reactivity, making it a key building block for constructing more complex molecular architectures.[1]
Physicochemical Properties
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is typically supplied as a white to yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 959246-52-7 | [1] |
| Molecular Formula | C₁₈H₂₅N₃O₅ | [3] |
| Molecular Weight | 363.41 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |
| Storage | Room temperature[1] or 2-8 °C[2] |
Synthesis and Purification
The general strategy for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine derivative with an α-keto acid or a related dicarbonyl compound.[4][5] Subsequent protection of the amino groups with di-tert-butyl dicarbonate ((Boc)₂O) would yield the final product.
Proposed Synthetic Pathway
A logical synthetic approach would commence with a suitably substituted o-phenylenediamine, which is then cyclized to form the dihydroquinoxalinone core, followed by the introduction of the Boc protecting groups.
Figure 1: Proposed synthetic workflow for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Experimental Protocol: A General Approach to Boc Protection
The protection of the amino groups is a critical step. The following is a generalized, self-validating protocol for the N-tert-butyloxycarbonylation of aromatic amines, which can be adapted for the synthesis of the target molecule.[6][7]
Materials:
-
7-Amino-3,4-dihydroquinoxalin-2-one (or a related precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amine precursor in the chosen organic solvent.
-
Base Addition: Add the base (e.g., triethylamine) to the solution.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Chemical Reactivity and the Role of the Boc Group
The chemical properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one are largely dictated by the two Boc protecting groups. The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it an excellent choice for multi-step syntheses.[8]
Deprotection of the Boc Groups
The primary reactivity of interest for this molecule is the removal of the Boc groups to liberate the free amines. This deprotection is typically achieved under acidic conditions.
Figure 2: General mechanism for the acid-catalyzed deprotection of a Boc group.
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a solvent like dichloromethane (DCM) is a common and effective method for Boc deprotection.[9]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used for the removal of the Boc group.[10]
The selective mono-deprotection of one Boc group while retaining the other may be possible under carefully controlled conditions, leveraging potential differences in the reactivity of the N4 (lactam) and N7 (aromatic amine) positions.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is not publicly available, we can predict the characteristic spectral features based on the known data for similar structures, such as N-Boc-aniline and other carbamates.[11][12][13][14][15]
¹H NMR Spectroscopy:
-
Boc Groups: Two sharp singlets, each integrating to 9 protons, are expected in the upfield region (δ 1.4-1.6 ppm), corresponding to the tert-butyl protons of the two Boc groups.[11]
-
Aromatic Protons: The protons on the benzene ring of the quinoxalinone core will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Dihydroquinoxalinone Core: The methylene protons of the dihydroquinoxalinone ring are expected to appear as a singlet or a set of multiplets in the range of δ 3.0-4.5 ppm.
-
NH Protons: The NH proton of the carbamate and the lactam may appear as broad singlets, the chemical shifts of which can be solvent-dependent.
¹³C NMR Spectroscopy:
-
Boc Groups: Characteristic signals for the quaternary carbons of the tert-butyl groups (C(CH₃)₃) are expected around δ 80-82 ppm, and the methyl carbons ((CH₃)₃) will appear around δ 28 ppm. The carbonyl carbons of the carbamate groups will be observed in the range of δ 152-155 ppm.[11]
-
Quinoxalinone Core: The carbonyl carbon of the lactam will resonate downfield (δ ~165-175 ppm). The aromatic carbons will appear in the typical range of δ 110-150 ppm. The methylene carbon of the dihydroquinoxalinone ring will be in the aliphatic region.
Infrared (IR) Spectroscopy:
-
C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate groups and the lactam carbonyl are expected in the region of 1690-1750 cm⁻¹.[16][17][18][19][20]
-
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ may be observed due to the N-H stretching of the carbamate and lactam groups.[19]
-
C-N Stretching: Bands associated with C-N stretching will also be present.[19]
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (363.41 g/mol ).
-
Fragmentation: Characteristic fragmentation patterns would include the loss of one or both Boc groups (loss of 100 or 200 Da) and the fragmentation of the quinoxalinone core.
Applications in Drug Discovery and Development
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two orthogonally protectable amino groups allows for selective functionalization, making it a versatile building block in combinatorial chemistry and fragment-based drug discovery.[1] Quinoxalinone derivatives have been investigated as kinase inhibitors, antimicrobial agents, and for their activity against various other biological targets.[1] The ability to deprotect the amino groups under specific conditions allows for their use in peptide coupling reactions and the introduction of diverse side chains to explore structure-activity relationships (SAR).
Conclusion
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a strategically important molecule for synthetic and medicinal chemists. Its chemical properties are dominated by the robust yet readily cleavable Boc protecting groups, which enable its use as a versatile building block. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from analogous structures. This information will aid researchers in the effective utilization of this compound in their synthetic endeavors and drug discovery programs.
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